molecular formula C9H13NO4S B11877258 2,3-Dihydro-1H-inden-5-amine sulfate CAS No. 77802-47-2

2,3-Dihydro-1H-inden-5-amine sulfate

Cat. No.: B11877258
CAS No.: 77802-47-2
M. Wt: 231.27 g/mol
InChI Key: AKBAUVXKKATUOL-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-5-amine sulfate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fused bicyclic system with an amine group and a sulfate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate typically involves the reduction of indanone derivatives followed by amination. One common method is the reduction of 2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2,3-dihydro-1H-inden-1-ol. This intermediate is then subjected to amination using reagents like ammonia or primary amines under suitable conditions to obtain 2,3-Dihydro-1H-inden-5-amine. Finally, the amine is treated with sulfuric acid to form the sulfate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-5-amine sulfate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Saturated amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

2,3-Dihydro-1H-inden-5-amine sulfate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-5-amine sulfate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 2,3-Dihydro-1H-inden-5-amine sulfate.

    Indole derivatives: Share structural similarities and exhibit diverse biological activities.

    Indanone derivatives: Similar bicyclic structure and used in various synthetic applications.

Uniqueness

This compound is unique due to its specific amine group and sulfate counterion, which confer distinct chemical and biological properties

Properties

CAS No.

77802-47-2

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-amine;sulfuric acid

InChI

InChI=1S/C9H11N.H2O4S/c10-9-5-4-7-2-1-3-8(7)6-9;1-5(2,3)4/h4-6H,1-3,10H2;(H2,1,2,3,4)

InChI Key

AKBAUVXKKATUOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N.OS(=O)(=O)O

Origin of Product

United States

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